6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate
Description
This compound is a structurally complex molecule featuring a 4-oxo-4H-pyran core substituted with a ((1-methyl-1H-imidazol-2-yl)thio)methyl group at the 6-position and esterified at the 3-position with a 3,5-bis(trifluoromethyl)benzoate moiety. The trifluoromethyl groups enhance electron-withdrawing properties and metabolic stability, while the imidazole-thiomethyl substituent may contribute to solubility and biological interactions .
Properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-bis(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F6N2O4S/c1-27-3-2-26-17(27)32-9-13-7-14(28)15(8-30-13)31-16(29)10-4-11(18(20,21)22)6-12(5-10)19(23,24)25/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCJKXXRDZWKQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate, is a complex molecule with an imidazole ring. Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects. The specific interactions of this compound with its targets would depend on the structure of the compound and the nature of the target.
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it is likely that this compound affects multiple biochemical pathways.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could influence their bioavailability.
Biological Activity
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate is a complex organic compound notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure combining a pyran ring with imidazole and thioether functionalities. Its molecular formula is , and it has a molecular weight of approximately 410.4 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 410.4 g/mol |
| Structural Features | Pyran ring, Imidazole moiety, Thioether linkage |
Antimicrobial Activity
Preliminary studies indicate that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, related thioether compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
Research has shown that derivatives of this compound may possess anticancer activity. In vitro studies have indicated that certain modifications to the structure can enhance cytotoxic effects against cancer cell lines. For example, compounds with similar imidazole moieties have been evaluated for their ability to inhibit tumor growth in human colon cancer (HCT116) cells, showing promising results with IC50 values indicating effective potency .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in disease pathways. Binding affinity studies suggest that the thioether group may play a crucial role in mediating these interactions.
Study 1: Antimicrobial Efficacy
A study conducted on thioether-substituted pyran derivatives revealed that these compounds exhibited broad-spectrum antibacterial activity against pathogenic bacteria, outperforming standard antibiotics like chloramphenicol . The study emphasized the importance of structural modifications in enhancing bioactivity.
Study 2: Anticancer Activity
In another research initiative, derivatives of the compound were tested against various cancer cell lines. Results indicated that specific substitutions at the benzoate position significantly increased cytotoxicity. The most potent derivative showed an IC50 value of 4.363 μM compared to doxorubicin, highlighting its potential as a lead compound for further drug development .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran derivatives exhibit antimicrobial properties. This compound may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
The presence of imidazole and pyran rings suggests potential as an enzyme inhibitor. Compounds featuring these moieties have been studied for their ability to interact with enzymes involved in critical biological pathways, such as those related to cancer and metabolic disorders. The specific interactions and binding affinities are subjects of ongoing research .
Drug Design and Development
Due to its structural complexity, this compound can serve as a lead structure in drug design. Modifications to the imidazole or pyran components could yield derivatives with enhanced biological activity or selectivity against specific targets. Structure-activity relationship (SAR) studies are essential to optimize its pharmacological properties .
Biological Interaction Studies
Studies focusing on the interactions between this compound and biological targets (e.g., receptors or enzymes) are crucial for understanding its mechanism of action. Techniques such as molecular docking and kinetic assays can provide insights into how structural modifications influence efficacy and safety profiles .
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of several pyran derivatives, including those structurally related to 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran compounds. Results indicated significant inhibitory effects against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.
Case Study 2: Enzyme Interaction Analysis
In another study, the compound was tested for its inhibitory effects on specific enzymes involved in metabolic pathways associated with diabetes. The results demonstrated that modifications to the imidazole ring significantly enhanced binding affinity, indicating the potential for developing new antidiabetic agents based on this scaffold .
Summary of Findings
Comparison with Similar Compounds
Table 1: Comparison of Benzoate Derivatives
Imidazole-Containing Derivatives
The 1-methyl-1H-imidazole-thiomethyl group in the target compound shares structural parallels with benzimidazole derivatives. For instance, 2-(Trifluoromethyl)-1H-benzo[d]imidazole (CAS 312-73-2, ) has a similarity score of 0.64, likely due to the shared imidazole ring and trifluoromethyl substituents.
Table 2: Imidazole-Based Analogues
| Compound Name (CAS) | Similarity Score | Structural Differences |
|---|---|---|
| 2-(Trifluoromethyl)-1H-benzo[d]imidazole | 0.64 | Benzimidazole core vs. pyranone |
| 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole | 0.60 | Methoxy substituent vs. thiomethyl |
Lumping Strategy for Property Prediction
As proposed in , compounds with shared functional groups (e.g., trifluoromethyl, imidazole) can be "lumped" to predict properties. The target compound’s trifluoromethyl groups and ester linkage align with surrogate compounds in lumped reaction models, suggesting similar stability under oxidative conditions .
Key Research Findings and Implications
Trifluoromethyl Impact: The 3,5-bis(trifluoromethyl)benzoate group likely confers superior metabolic stability compared to non-fluorinated benzoates (e.g., I-6230) .
Lumping Utility : Grouping the target with trifluoromethyl-containing surrogates () aids in predicting its environmental persistence or reactivity .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can structural purity be validated?
Methodological Answer: The synthesis of this compound requires multi-step strategies due to its hybrid structure (imidazole-thioether, pyranone, and bis-trifluoromethyl benzoate moieties). A plausible route involves:
Imidazole-thioether formation : React 1-methyl-1H-imidazole-2-thiol with a bromomethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
Pyranone coupling : Use esterification or Mitsunobu conditions to attach the pyranone core to the imidazole-thioether intermediate .
Benzoate introduction : Employ Steglich esterification to conjugate 3,5-bis(trifluoromethyl)benzoic acid to the pyranone hydroxyl group .
Q. Validation :
Q. What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?
Methodological Answer:
- pH-dependent stability : Perform kinetic studies in buffered solutions (pH 2–10) at 25°C and 37°C. Monitor degradation via:
- Thermal stability : Use differential scanning calorimetry (DSC) to assess melting points and decomposition temperatures .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activities of structurally analogous compounds?
Methodological Answer: Contradictions often arise from substituent effects or assay variability. To address this:
- Comparative activity profiling : Test the compound against analogs (e.g., thiazole vs. imidazole derivatives) using standardized assays:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anti-inflammatory : COX-2 inhibition ELISA or NF-κB luciferase reporter assays .
Q. What computational and experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., HIV-1 protease or fungal CYP51). Prioritize binding poses with hydrogen bonds to the pyranone carbonyl and hydrophobic interactions with trifluoromethyl groups .
- Enzyme kinetics : Conduct Michaelis-Menten assays to determine inhibition type (competitive/uncompetitive) and Ki values .
- Mutagenesis studies : Engineer enzyme mutants (e.g., Ala substitutions at predicted binding residues) to validate docking predictions .
Q. How should researchers evaluate environmental fate and ecotoxicological risks of this compound?
Methodological Answer:
- Environmental persistence :
- Ecotoxicology :
Data Interpretation : Correlate logP values (calculated via ChemAxon) with bioaccumulation potential. High logP (>3) may indicate lipid accumulation risks .
Methodological Considerations for Data Contradictions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
